Nickel(II) sulfamate tetrahydrate

Vue d'ensemble

Description

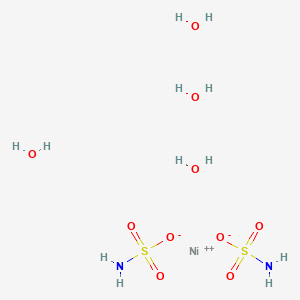

Nickel(II) sulfamate tetrahydrate, with the chemical formula Ni(SO3NH2)2 · 4H2O, is a nickel salt of sulfamic acid. It is commonly used in electroplating applications due to its high solubility and stability in aqueous solutions. This compound is known for its ability to produce smooth and uniform nickel coatings, making it a valuable material in various industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nickel(II) sulfamate tetrahydrate can be synthesized by reacting nickel(II) oxide or nickel(II) carbonate with sulfamic acid in an aqueous solution. The reaction typically proceeds as follows: [ \text{NiO} + 2 \text{H}_3\text{NSO}_3 \rightarrow \text{Ni(SO}_3\text{NH}_2)_2 + \text{H}_2\text{O} ] [ \text{NiCO}_3 + 2 \text{H}_3\text{NSO}_3 \rightarrow \text{Ni(SO}_3\text{NH}_2)_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by dissolving nickel(II) hydroxide or nickel(II) carbonate in sulfamic acid. The solution is then evaporated to crystallize the tetrahydrate form. This method ensures high purity and consistency of the final product.

Types of Reactions:

Oxidation: Nickel(II) sulfamate can undergo oxidation to form nickel(III) compounds under specific conditions.

Reduction: It can be reduced to metallic nickel in electroplating processes.

Substitution: The sulfamate group can be substituted by other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Electrochemical reduction using a suitable cathode material.

Substitution: Ligands such as ammonia or ethylenediamine in aqueous or non-aqueous media.

Major Products Formed:

Oxidation: Nickel(III) sulfamate or other nickel(III) complexes.

Reduction: Metallic nickel.

Substitution: Nickel complexes with different ligands.

Applications De Recherche Scientifique

Electroplating

Overview

Nickel(II) sulfamate tetrahydrate is widely used in electroplating processes due to its ability to produce smooth, ductile nickel coatings. The sulfamate ion provides several advantages over other nickel salts, including lower stress in deposits and better throwing power.

Electroplating Process

The electroplating process using nickel sulfamate involves the following key steps:

- Preparation of the Electrolyte : The plating bath typically consists of nickel sulfamate tetrahydrate, nickel chloride dihydrate, and boric acid. The boric acid acts as a buffer to maintain pH levels.

- Electrodeposition Conditions : The process is conducted at elevated temperatures (around 55°C) and controlled pH (approximately 3.8). Pulsed current techniques are often employed to enhance deposit quality and control grain structure.

Applications in Industry

Nickel electroplating is essential for various industries, including:

- Automotive : Provides corrosion resistance and enhances aesthetic appeal.

- Aerospace : Used for components requiring high durability and wear resistance.

- Electronics : Essential for connectors and circuit boards where conductivity and corrosion resistance are critical.

Battery Manufacturing

Role in Batteries

this compound is utilized in the production of nickel-based batteries, such as nickel-cadmium (NiCd) and nickel-metal hydride (NiMH) batteries. It serves as a source of nickel ions during the electrode manufacturing process.

Advantages in Battery Applications

The compound contributes to:

- Improved Energy Density : Nickel-based batteries exhibit higher energy density compared to other types.

- Enhanced Cycle Life : The stability of nickel sulfamate ensures longevity and reliability of battery performance.

Surface Treatment

Surface Finishing Applications

In addition to electroplating, nickel sulfamate is used for surface treatment processes that enhance the properties of metal substrates:

- Corrosion Resistance : Nickel coatings provide a protective layer that prevents oxidation and degradation.

- Aesthetic Improvements : Nickel finishes can be polished to achieve a bright, reflective surface that enhances visual appeal.

Data Tables

| Application Area | Key Benefits | Common Uses |

|---|---|---|

| Electroplating | Smooth finishes, low stress deposits | Automotive parts, electronics |

| Battery Manufacturing | High energy density, long cycle life | NiCd, NiMH batteries |

| Surface Treatment | Corrosion resistance, aesthetic finishes | Metal components in various industries |

Case Study 1: Automotive Electroplating

A leading automotive manufacturer implemented nickel sulfamate electroplating for their vehicle components. The results showed a significant improvement in corrosion resistance compared to traditional methods using nickel sulfate solutions. This transition led to a reduction in warranty claims related to rusting components by 30% over three years.

Case Study 2: Battery Production

A battery manufacturer adopted nickel sulfamate tetrahydrate in their NiMH battery production line. By optimizing the electroplating process with this compound, they achieved an increase in energy density by approximately 15%, which enhanced the overall performance of their batteries in electric vehicles.

Mécanisme D'action

The primary mechanism of action of nickel(II) sulfamate tetrahydrate in electroplating involves the reduction of nickel ions to metallic nickel at the cathode. The sulfamate anion stabilizes the nickel ions in solution, preventing precipitation and ensuring a uniform deposition. In catalysis, the nickel center acts as an active site for various chemical transformations, facilitating the formation and breaking of chemical bonds.

Comparaison Avec Des Composés Similaires

- Nickel(II) chloride hexahydrate (NiCl2 · 6H2O)

- Nickel(II) sulfate hexahydrate (NiSO4 · 6H2O)

- Nickel(II) acetate tetrahydrate (Ni(C2H3O2)2 · 4H2O)

Comparison: Nickel(II) sulfamate tetrahydrate is unique due to its high solubility and stability in aqueous solutions, making it particularly suitable for electroplating applications. In contrast, nickel(II) chloride and nickel(II) sulfate are more commonly used in other industrial processes such as battery manufacturing and catalysis. Nickel(II) acetate is often used in organic synthesis and as a precursor for other nickel compounds.

Activité Biologique

Nickel(II) sulfamate tetrahydrate (Ni(SO₃NH₂)₂·4H₂O) is a soluble nickel compound that has garnered interest due to its various biological activities and applications, particularly in electroplating and surface treatment. This article explores the biological activity of this compound, focusing on its toxicity, metabolic effects, and potential health risks.

| Property | Value |

|---|---|

| CAS Number | 13770-89-3 |

| Molecular Formula | H₄N₂NiO₆S₂ |

| Molecular Weight | 250.85 g/mol |

| Solubility | Soluble in water |

Acute Toxicity

This compound exhibits acute toxicity, with LD50 values ranging from 300 to 1500 mg/kg body weight for soluble nickel compounds. Studies indicate that it can cause skin irritation, as evidenced by erythema and edema observed in animal models following exposure . The irritative effects are consistent with other soluble nickel compounds, suggesting a shared hazard profile due to similar bioaccessibility and bioavailability of the Ni²⁺ ion in biological fluids .

Carcinogenicity and Genotoxicity

Nickel compounds, including this compound, have been classified for their potential carcinogenic effects. Research indicates that nickel exposure is linked to alterations in cellular energy metabolism, which may contribute to its carcinogenic properties . Specifically, nickel has been shown to repress mitochondrial fatty acid oxidation in human lung fibroblasts and mouse embryonic fibroblasts, potentially leading to metabolic reprogramming associated with cancer development .

Metabolic Effects

Nickel exposure leads to significant changes in cellular energy metabolism. It has been demonstrated that nickel inhibits fatty acid oxidation while promoting glucose oxidation, indicating a shift towards glycolysis under prolonged exposure conditions . This metabolic alteration is mediated by the activation of hypoxia-inducible factor-1α (HIF-1α), which plays a crucial role in cellular responses to low oxygen levels and metabolic stress .

Role of MicroRNA

Recent studies have identified microRNA-210 as a key player in nickel-induced metabolic shifts. miR-210 modulates the expression of iron-sulfur cluster assembly proteins (ISCU1/2), which are vital for mitochondrial function. The downregulation of these proteins following nickel exposure suggests a mechanism through which nickel disrupts normal energy metabolism, further implicating it in neurotoxicity and other health risks .

Skin Irritation Study

A study conducted according to OECD guidelines assessed the skin irritation potential of nickel sulfamate tetrahydrate. Results indicated that the compound caused significant skin irritation characterized by erythema and edema within one hour of exposure. These effects were reversible within 14 days post-exposure, highlighting the compound's irritant properties while also indicating potential for recovery upon cessation of exposure .

Bacterial Metabolism

Research into bacterial metabolism has shown that nickel influences the development and activity of sulfate-reducing biofilms. Nickel's presence can alter cellular energy pathways in bacteria, affecting their metabolic efficiency and contributing to environmental biogeochemical cycles .

Summary of Biological Activity Findings

| Aspect | Findings |

|---|---|

| Acute Toxicity | LD50: 300 - 1500 mg/kg; causes skin irritation |

| Carcinogenic Potential | Linked to changes in energy metabolism |

| Metabolic Shift | Inhibition of fatty acid oxidation; activation of glycolysis |

| MicroRNA Involvement | miR-210 downregulates ISCU1/2; affects mitochondrial function |

Propriétés

IUPAC Name |

nickel(2+);disulfamate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3NO3S.Ni.4H2O/c2*1-5(2,3)4;;;;;/h2*(H3,1,2,3,4);;4*1H2/q;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRHHNYLWVQULI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].O.O.O.O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N2NiO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124594-15-6 | |

| Record name | Nickel sulfamate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124594156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfamate tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.